Cytidine Cytidine Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis.
Cytidine is a white crystalline powder. (NTP, 1992)
Cytidine is a pyrimidine nucleoside in which cytosine is attached to ribofuranose via a beta-N(1)-glycosidic bond. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a cytosine.
Brand Name: Vulcanchem
CAS No.: 65-46-3
VCID: VC0196190
InChI: InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
SMILES:
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol

Cytidine

CAS No.: 65-46-3

Impurities

VCID: VC0196190

Molecular Formula: C9H13N3O5

Molecular Weight: 243.22 g/mol

Purity: > 95%

Cytidine - 65-46-3

CAS No. 65-46-3
Product Name Cytidine
Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
Standard InChIKey UHDGCWIWMRVCDJ-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Appearance White Solid
Melting Point 419 to 421 °F (decomposes) (NTP, 1992)
230.5°C
Physical Description Cytidine is a white crystalline powder. (NTP, 1992)
Solid
Description Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis.
Cytidine is a white crystalline powder. (NTP, 1992)
Cytidine is a pyrimidine nucleoside in which cytosine is attached to ribofuranose via a beta-N(1)-glycosidic bond. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a cytosine.
Purity > 95%
Quantity Milligrams-Grams
Solubility greater than or equal to 100 mg/mL at 63° F (NTP, 1992)
Synonyms 4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone; 1-β-D-ribosylcytosine; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine; Cytosine Riboside; NSC 20258
Vapor Pressure Negligible (NTP, 1992)
PubChem Compound 6175
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator